molecular formula C7H5ClN2O2 B1306898 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole CAS No. 727374-86-9

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole

Cat. No.: B1306898
CAS No.: 727374-86-9
M. Wt: 184.58 g/mol
InChI Key: ITPFFLTUPKAJHE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole typically involves the reaction of 2-furylcarboxylic acid hydrazide with chloroacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted oxadiazoles.

    Oxidation Reactions: Products include oxidized furan derivatives.

    Reduction Reactions: Products include reduced oxadiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)-1,3,4-oxadiazole: Similar structure but lacks the chloromethyl group.

    5-(2-Furyl)-1,3,4-oxadiazole: Similar structure but lacks the chloromethyl group.

    2-(Chloromethyl)-1,3,4-oxadiazole: Similar structure but lacks the furan ring.

Uniqueness

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is unique due to the presence of both the chloromethyl group and the furan ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-6-9-10-7(12-6)5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFFLTUPKAJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395084
Record name 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727374-86-9
Record name 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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